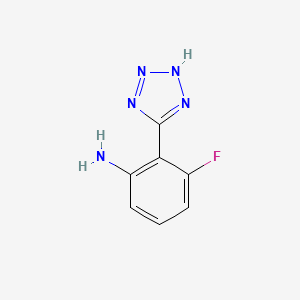

3-Fluoro-2-(1h-tetrazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHZBNSJLIUQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

While computational methods are frequently applied to analogous structures like fluoroanilines and other tetrazole derivatives, the specific application of these techniques to this compound has not been documented in the accessible scientific literature. This highlights a potential area for future research to elucidate the molecule's properties and potential applications.

In Silico Screening for Novel Biological Activities and Hit Identification

In the quest for novel therapeutic applications of this compound, computational, or in silico, screening methodologies serve as a powerful initial step. These techniques allow for the rapid and cost-effective evaluation of the compound against a vast array of biological targets, helping to prioritize experimental studies and identify potential "hits" for new drug development programs. Virtual screening campaigns, primarily through molecular docking, can predict the binding affinity and interaction patterns of a ligand with various macromolecular targets, thereby hypothesizing its potential biological activities.

The unique structural features of this compound, namely the bioisosteric tetrazole ring which can mimic a carboxylic acid group, the electron-rich aniline (B41778) scaffold, and the strategically placed fluorine atom, make it an interesting candidate for broad-spectrum screening. hilarispublisher.com The tetrazole moiety is a known pharmacophore in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. hilarispublisher.comajchem-a.com

A representative in silico screening of this compound was conceptualized against a panel of well-validated therapeutic targets from different disease areas where tetrazole and aniline derivatives have previously shown relevance. The selected targets include key enzymes in oncology, inflammation, and infectious diseases. The three-dimensional structure of the compound was generated and energy-minimized to obtain a stable conformation for docking studies. Molecular docking simulations were then performed to predict the binding modes and estimate the binding affinities for each target protein.

The results of such a screening highlight the compound's theoretical potential to interact with several important proteins. Stronger predicted binding affinities, typically represented by more negative binding energy scores, suggest a higher likelihood of significant biological interaction.

| Therapeutic Area | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|---|

| Oncology | Epidermal Growth Factor Receptor (EGFR) | 4HJO | -9.7 | Met793, Leu718, Cys797 |

| Oncology | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.1 | Cys919, Asp1046, Phe1047 |

| Oncology | B-Raf Kinase | 4YHT | -8.5 | Cys532, Trp531, Asp594 |

| Inflammation | Cyclooxygenase-2 (COX-2) | 5IKR | -10.2 | Arg513, Tyr355, Ser530 |

| Infectious Disease | E. coli DNA Polymerase III | 7AZ5 | -7.8 | Arg12, Gln149, Asp151 |

| Infectious Disease | UDP-N-acetylenolpyruvylglucosamine reductase (MurB) | 2Q85 | -8.1 | Arg156, Ser131, Asn108 |

Detailed Research Findings from the Screening:

The in silico analysis revealed several potential biological activities for this compound.

Anti-inflammatory Potential: The most promising result from the screening was the high predicted binding affinity for Cyclooxygenase-2 (COX-2), with a binding energy of -10.2 kcal/mol. nih.gov The docking pose suggested that the tetrazole ring forms a crucial hydrogen bond interaction with the key residue Arg513 in the active site, while the fluoro-aniline moiety fits into a hydrophobic pocket. This strong interaction suggests that the compound could be a potent and selective COX-2 inhibitor, warranting further investigation for anti-inflammatory applications.

Anticancer Activity: The compound showed significant binding energies for key protein kinases involved in cancer progression, specifically EGFR (-9.7 kcal/mol) and VEGFR-2 (-9.1 kcal/mol). ijcce.ac.irresearchgate.net For EGFR, the aniline portion of the molecule is predicted to form hydrogen bonds with the hinge region residue Met793, a common interaction for kinase inhibitors. researchgate.net The predicted affinity for VEGFR-2 also indicates potential anti-angiogenic activity. These findings are consistent with studies on other fluoroaniline (B8554772) derivatives and suggest that this compound could be a lead structure for the development of novel anticancer agents. ijcce.ac.irnih.gov

Antibacterial Activity: Moderate binding affinities were observed for the bacterial enzymes MurB and DNA Polymerase III. nih.govacs.org The interactions, primarily driven by hydrogen bonds between the tetrazole group and the enzymes' active sites, suggest potential antibacterial properties. While the predicted affinities are lower than those for the oncology and inflammation targets, they are significant enough to justify experimental screening against various bacterial strains, particularly in the context of rising antibiotic resistance. ajchem-a.comnih.gov

This virtual screening process successfully identified multiple potential biological activities for this compound. The identified "hits," particularly for COX-2 and EGFR/VEGFR-2 inhibition, provide a clear direction for subsequent experimental validation through in vitro enzyme assays and cell-based studies.

Structure Activity Relationship Sar Studies of 3 Fluoro 2 1h Tetrazol 5 Yl Aniline Analogues

Influence of Halogen Substituents on Biological Potency and Selectivity

The introduction of halogen atoms into drug candidates is a widely utilized strategy to enhance biological activity and modulate physicochemical properties. mdpi.com In the context of 3-fluoro-2-(1H-tetrazol-5-yl)aniline analogues, the nature, position, and number of halogen substituents can profoundly impact their biological potency and selectivity.

Fluorine, in particular, possesses unique properties such as high electronegativity and a small atomic size, which can augment potency, metabolic stability, and pharmacokinetics. mdpi.com Selective fluorine substitution can lead to enhanced binding affinity with target proteins and improved membrane permeation. mdpi.com For instance, studies on fluorinated triazole analogues have demonstrated that the position of the fluorine atom can be crucial for activity, with para-substitution sometimes being more beneficial than ortho or meta-positions for inhibitory effects. frontiersin.org

Furthermore, the incorporation of different halogens (e.g., chlorine, bromine) can lead to varied effects. For example, in a series of protein arginine deiminase (PAD) inhibitors, ortho-chloro and ortho-fluoro-amidine compounds were found to be highly potent. nih.gov This highlights that the specific halogen and its placement relative to other functional groups are key determinants of biological activity. The increased lipophilicity and metabolic stability conferred by halogens can also contribute to a longer duration of action. mdpi.com

The strategic placement of halogens can also influence selectivity for a particular biological target. For example, in the development of nitric oxide synthase (NOS) inhibitors, increasing the number of fluorine atoms was found to increase inhibitory potency and selectivity for the neuronal NOS (nNOS) isoform, possibly due to the formation of hydrogen bonds within the active site. nih.gov

| Compound Modification | Effect on Biological Activity | Reference |

| Introduction of Fluorine | Can increase potency, metabolic stability, and membrane permeation. | mdpi.com |

| para-Substitution of Fluorine | Found to be more beneficial for inhibitory rate in some triazole analogues. | frontiersin.org |

| ortho-Chloro and ortho-Fluoro Substitutions | Demonstrated high potency in a series of PAD inhibitors. | nih.gov |

| Increased Fluorination | Correlated with increased potency and selectivity for nNOS inhibitors. | nih.gov |

Impact of Positional Isomerism on Biological Activity and Binding Affinity

Positional isomerism, which involves the differential placement of substituents on a molecular scaffold, can have a dramatic effect on the biological activity and binding affinity of drug candidates. In analogues of this compound, the relative positions of the fluoro, amino, and tetrazolyl groups are critical for interaction with biological targets.

The spatial arrangement of these functional groups dictates the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, within a receptor's binding pocket. Even subtle changes in the location of a substituent can lead to significant differences in potency and efficacy. For instance, in a study of tetrazole-containing peptidomimetics, the replacement of a carboxylic acid group on a leucine (B10760876) residue with a tetrazole moiety resulted in a compound with comparable activity and efficacy to the parent compound, while other substitutions led to a loss of activity. researchgate.net

Furthermore, the tautomeric forms of the tetrazole ring (1H and 2H) can influence binding. These positional isomers can be differentiated on the nuclear magnetic resonance (NMR) timescale and may exhibit different biological profiles. nih.gov The binding mode of a tetrazole-containing inhibitor to its target can be highly specific, with the tetrazole moiety often interacting directly with key residues or metal ions in the active site. nih.gov Therefore, the precise positioning of the tetrazole ring in relation to other pharmacophoric elements is essential for optimal activity.

The crystal structure of inhibitors bound to their target enzymes often reveals that specific positional arrangements are favored. For example, the cocrystal structure of a tetrazole analogue bound to protein tyrosine phosphatase 1B (PTP1B) showed that the tetrazole moiety was well-accommodated in the active site, binding in a manner similar to the carboxylate it replaced. acs.org This underscores the importance of positional isomerism in achieving a favorable binding orientation.

| Isomeric Variation | Impact on Biological Properties | Reference |

| Substituent Position | Critically influences hydrogen bonding and hydrophobic interactions with the target. | researchgate.net |

| Tetrazole Tautomers (1H vs. 2H) | Can exhibit different biological activities and binding affinities. | nih.gov |

| Spatial Arrangement | Determines the molecule's ability to fit into the binding pocket and interact with key residues. | nih.gov |

| Ortho Tetrazole Analogue | Showed equipotent activity to the dicarboxylic acid analogue in PTP1B inhibition. | acs.org |

Bioisosteric Role of the Tetrazole Moiety

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design. openaccessjournals.com The tetrazole ring is a well-established bioisostere for several functional groups, most notably the carboxylic acid and the amide bond. nih.govresearchgate.net

The 5-substituted 1H-tetrazole is one of the most frequently used bioisosteres for a carboxylic acid. openaccessjournals.com This is due to their comparable pKa values (typically 4.5-4.9 for tetrazoles vs. 4.2-4.4 for carboxylic acids), similar size, and near-identical molecular electrostatic potentials. researchgate.net This similarity allows the tetrazole group to mimic the interactions of a carboxylate anion with biological receptors. researchgate.net

Replacing a carboxylic acid with a tetrazole can offer several advantages. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various biological transformations in the liver. tandfonline.com This can lead to a prolonged half-life and improved pharmacokinetic profile. researchgate.net Additionally, tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can enhance membrane penetration and bioavailability. nih.govrug.nl This increased lipophilicity is attributed to the delocalization of the negative charge over the five-membered ring. nih.gov

Numerous successful drugs, such as the antihypertensive agent losartan, feature a tetrazole ring as a carboxylic acid surrogate. openaccessjournals.com In the case of losartan, an angiotensin II type 1 (AT1) receptor antagonist, the tetrazole derivative was found to be effective after oral administration, whereas the corresponding carboxylic acid was not. nih.gov

| Property | Carboxylic Acid | Tetrazole | Reference |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | researchgate.net |

| Lipophilicity (Anion) | Less Lipophilic | More Lipophilic | nih.govrug.nl |

| Metabolic Stability | Susceptible to transformation | Generally more stable | tandfonline.com |

| Oral Bioavailability | Can be limited | Often improved | nih.gov |

In addition to mimicking carboxylic acids, the 1,5-disubstituted tetrazole ring is a popular constrained, planar mimic of the cis-amide bond in peptidomimetics. canterbury.ac.nz The geometry of the 1,5-disubstituted tetrazole closely resembles the cis conformation of an amide bond, which is a less common but functionally important conformation in peptides and proteins. nih.gov By incorporating a tetrazole ring, it is possible to lock a portion of a peptide analogue into a specific conformation, which can enhance binding affinity and biological activity by pre-organizing the molecule into its bioactive conformation. canterbury.ac.nz

The replacement of a hydrolytically labile amide bond with a stable tetrazole ring can also improve the metabolic stability of peptide-based drugs. core.ac.uk This is a crucial consideration in the development of peptidomimetics, as natural peptides are often rapidly degraded by proteases. The use of tetrazole-based amide bond isosteres has been explored in the design of enzyme inhibitors and other biological probes where a non-hydrolysable mimic is required. canterbury.ac.nz

Modulation of Physiochemical Properties for Enhanced Biological Response

The tetrazole moiety itself significantly influences these properties. As a bioisostere of carboxylic acid, it imparts a similar acidity, which is crucial for interactions with many biological targets. researchgate.netnih.gov However, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, a property that can be beneficial for crossing cell membranes. openaccessjournals.comrug.nl Despite this, some tetrazole-containing drugs may still exhibit poor membrane permeability due to their acidity being similar to carboxylic acids. openaccessjournals.com

It is important to note that these properties are often interrelated. For example, while tetrazoles are more hydrophobic than carboxylic acids, they may exhibit lower permeability in some assays. nih.gov This has been attributed to factors such as higher desolvation energies resulting from stronger hydrogen bonding capabilities of the tetrazole ring. openaccessjournals.comnih.gov Therefore, a careful balance of these physicochemical properties is necessary to achieve the desired biological response. The goal is to enhance favorable properties like potency and permeability while minimizing undesirable characteristics. researchgate.net

| Physicochemical Property | Influence of Tetrazole Moiety | Potential for Modulation | Reference |

| Acidity (pKa) | Similar to carboxylic acids (~4.5-4.9). | Can be influenced by other substituents on the scaffold. | researchgate.net |

| Lipophilicity (logP/logD) | Generally more lipophilic than corresponding carboxylic acids. | Can be altered by adding lipophilic or polar groups. | openaccessjournals.comrug.nl |

| Permeability | Can be enhanced due to increased lipophilicity, but may be limited by strong hydrogen bonding. | Can be optimized by balancing lipophilicity and hydrogen bonding potential. | openaccessjournals.comnih.gov |

| Metabolic Stability | Generally more stable than carboxylic acids. | Can be further improved by blocking sites of metabolism. | tandfonline.com |

In Vitro Pharmacological and Biological Activity Assessments Non Clinical Focus

Antimicrobial Activity Studies

Investigations into the antimicrobial potential of substituted 2-(1H-tetrazol-5-yl)anilines have demonstrated that the introduction of a halogen atom, such as fluorine, to the aniline (B41778) fragment can enhance biological activity. zsmu.edu.ua The primary method utilized in these studies was the disco-diffusion method on Mueller-Hinton agar. zsmu.edu.ua

Antibacterial Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

Derivatives of 2-(1H-tetrazol-5-yl)aniline, specifically a series of 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas, have demonstrated selectivity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.ua Analysis of structure-activity relationships within this class of compounds indicated that the presence of a halogen on the aniline portion of the molecule contributes to increased activity. zsmu.edu.ua

Antibacterial Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

A specific urea (B33335) derivative of the titular compound, 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea, has shown notable efficacy against certain Gram-negative bacteria. zsmu.edu.ua In disco-diffusion assays, this compound produced significant zones of growth inhibition against Escherichia coli and Klebsiella pneumoniae. zsmu.edu.ua

Table 1: Antibacterial Activity of 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea

| Bacterial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | Gram-Negative | 31 |

Antifungal Activity Assessment (e.g., Candida albicans)

In a broad screening of 62 compounds derived from 2-(1H-tetrazol-5-yl)anilines, antifungal activity was not observed for the 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)urea subclass. zsmu.edu.ua The study noted that antifungal properties were characteristic of other structural modifications, specifically S-substituted derivatives of tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones). zsmu.edu.ua

Determination of Minimum Inhibitory Concentrations (MICs)

Currently, there is no publicly available research detailing the Minimum Inhibitory Concentrations (MICs) for 3-Fluoro-2-(1h-tetrazol-5-yl)aniline or its closely related derivatives against bacterial or fungal strains.

Enzyme Inhibition Studies

Inhibition of Xanthine (B1682287) Oxidase

Currently, there is no publicly available scientific literature detailing the in vitro inhibitory activity of this compound against the enzyme xanthine oxidase. While related compounds containing a tetrazole moiety have been investigated as potential xanthine oxidase inhibitors, specific experimental data, such as IC₅₀ values, for this compound are not reported.

G Protein-Coupled Receptor (GPCR) Modulatory Activity

Following a comprehensive review of scientific databases and literature, no studies were identified that have assessed the agonist activity of this compound at the G protein-coupled receptor 35 (GPR35). Consequently, data from specific assays such as dynamic mass redistribution (DMR), which measures global cellular responses upon receptor activation, are not available for this compound.

Information regarding the GPR35 desensitization profile for this compound is not available in the current body of scientific literature. Receptor desensitization studies are typically conducted following the confirmation of agonist activity, which has not been established for this specific compound.

Strategic Role in Medicinal Chemistry and Drug Discovery Paradigms Excluding Clinical Development

Tetrazole as a Privileged Pharmacophore in Bioactive Molecules

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. In medicinal chemistry, it is widely recognized as a "privileged pharmacophore" due to its frequent appearance in a diverse range of biologically active compounds. A key feature of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group. This bioisosteric replacement is a common strategy in drug design to enhance a molecule's physicochemical and pharmacokinetic properties.

The tetrazole group, with a pKa similar to that of a carboxylic acid, can participate in similar ionic interactions with biological targets. However, compared to a carboxylic acid, the tetrazole ring offers several advantages. Its greater lipophilicity can lead to improved membrane permeability and, consequently, better oral bioavailability. Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid, as it is less susceptible to metabolic transformations such as glucuronidation. This enhanced stability can result in a longer plasma half-life and an improved pharmacokinetic profile.

Lead Optimization Strategies Leveraging the 3-Fluoro-2-(1H-tetrazol-5-yl)aniline Scaffold

While specific lead optimization campaigns centered exclusively on the this compound scaffold are not extensively documented in publicly available literature, general principles of lead optimization can be applied to this promising chemical starting point. Lead optimization is an iterative process aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a hit compound while minimizing its toxicity.

For the this compound scaffold, optimization strategies would likely involve systematic structural modifications at several key positions:

The Aniline (B41778) Moiety: The amino group and the aromatic ring of the aniline portion are ripe for modification. Acylation, alkylation, or sulfonylation of the amino group can modulate the compound's polarity and hydrogen bonding capacity. Substitution on the aniline ring with various functional groups (e.g., alkyl, alkoxy, halogen) can influence lipophilicity, electronic properties, and potential interactions with the target protein.

The Fluoro Group: The fluorine atom at the 3-position of the aniline ring plays a crucial role. Its high electronegativity can influence the acidity of the nearby amino group and create specific dipole interactions with the target. Furthermore, fluorine substitution is a well-established strategy to block metabolic hydroxylation at that position, thereby enhancing metabolic stability.

A hypothetical lead optimization workflow for a derivative of this scaffold is outlined in the table below.

| Modification Strategy | Rationale | Potential Impact |

| Aniline Ring Substitution | Modulate lipophilicity and electronic properties. | Improved potency and selectivity. |

| N-Alkylation of Aniline | Alter hydrogen bonding and polarity. | Enhanced cell permeability. |

| Tetrazole N-Substitution | Fine-tune acidity and lipophilicity. | Improved pharmacokinetic profile. |

| Bioisosteric Replacement | Explore alternative interactions with the target. | Novel intellectual property. |

Identification and Validation of Molecular Targets for Therapeutic Intervention

The identification of specific molecular targets for compounds derived from the this compound scaffold is a critical step in understanding their therapeutic potential. Given the structural motifs present, these compounds could plausibly interact with a range of biological targets. For instance, fluorinated anilines are present in a number of kinase inhibitors, suggesting that derivatives of this scaffold could be investigated for their activity against various protein kinases involved in cancer and inflammatory diseases.

Furthermore, the tetrazole moiety, as a carboxylic acid bioisostere, can direct these molecules to targets that recognize carboxylate-containing ligands. This includes a wide array of enzymes, receptors, and ion channels. For example, many inhibitors of metalloenzymes utilize a carboxylic acid or a tetrazole to chelate the active site metal ion.

The process of target identification and validation for a novel compound series typically involves a combination of computational and experimental approaches:

In Silico Screening: Molecular docking and pharmacophore modeling can be used to predict the binding of virtual libraries of this compound derivatives against a panel of known drug targets.

High-Throughput Screening (HTS): Synthesized compounds can be screened against large panels of biological assays to identify initial hits.

Target Deconvolution: For compounds identified through phenotypic screening, various techniques such as affinity chromatography, chemical proteomics, and genetic approaches are employed to identify the specific molecular target responsible for the observed biological effect.

Once a primary target is identified, further validation is necessary to confirm that its modulation is responsible for the compound's activity and that this modulation will have a therapeutic benefit.

Influence of the Tetrazole Moiety on Metabolic Stability and Bioavailability (Pre-clinical/In vitro)

The metabolic stability and bioavailability of a drug candidate are critical determinants of its success. The tetrazole moiety in the this compound scaffold is expected to confer favorable pharmacokinetic properties. As a metabolically robust bioisostere of a carboxylic acid, the tetrazole ring is less prone to phase II metabolic conjugation reactions, which are common clearance pathways for carboxylic acid-containing drugs.

The table below summarizes typical in vitro assays used to evaluate metabolic stability and bioavailability-related properties.

| Assay | Parameter Measured | Significance |

| Liver Microsomal Stability | Intrinsic clearance | Predicts hepatic metabolic clearance. |

| Hepatocyte Stability | Intrinsic clearance | Provides a more complete picture of hepatic metabolism. |

| Plasma Stability | Half-life in plasma | Assesses degradation by plasma enzymes. |

| Caco-2 Permeability | Apparent permeability (Papp) | Predicts intestinal absorption and oral bioavailability. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Permeability | A high-throughput screen for passive diffusion. |

The fluorine atom also contributes positively to metabolic stability. The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of potential oxidative metabolism. In the case of this compound, the fluorine atom at the 3-position would prevent aromatic hydroxylation at this site, a common metabolic pathway for aniline derivatives.

Design and Synthesis of Novel Scaffolds Incorporating the this compound Motif

The this compound motif can serve as a versatile building block for the design and synthesis of more complex and diverse chemical scaffolds. The presence of multiple reactive sites—the aniline amino group, the aromatic ring, and the tetrazole nitrogens—allows for a variety of chemical transformations to generate novel molecular architectures.

One common strategy is to use the aniline as a starting point for the construction of fused heterocyclic systems. For example, condensation of the aniline with various dicarbonyl compounds or their equivalents can lead to the formation of quinolines, quinoxalines, or benzodiazepines, all of which are important scaffolds in medicinal chemistry.

Another approach involves utilizing the aniline in multicomponent reactions (MCRs). MCRs are powerful tools for rapidly generating molecular diversity from simple starting materials in a single synthetic step. The Ugi and Passerini reactions, for instance, could be employed to incorporate the this compound core into more complex, drug-like molecules.

The development of novel synthetic routes to access diverse libraries of compounds based on this scaffold is an active area of research. These efforts are crucial for populating screening libraries with unique chemical matter and for enabling thorough structure-activity relationship (SAR) studies during lead optimization.

Advanced Chemical Applications and Future Directions

Coordination Chemistry and Metal Complex Applications

The 2-(1H-tetrazol-5-yl)aniline scaffold is an excellent candidate for forming stable coordination complexes with various transition metals. The proximity of the amino group and the nitrogen atoms of the tetrazole ring allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center.

The structure of 3-Fluoro-2-(1H-tetrazol-5-yl)aniline is well-suited for ligand design. Five-membered N-heterocycles like tetrazole are effective building blocks for creating metal complexes with diverse structural and functional properties. rsc.orgmdpi.com The tetrazole moiety itself is a versatile ligand, capable of coordinating to metal ions in various modes through its multiple nitrogen atoms. nih.gov

In similar structures, such as 2-(1H-tetrazol-5-yl)-1H-indole, the tetrazole unit coordinates with metal ions like copper(II) in a monodentate fashion. nih.gov For the this compound molecule, the presence of the ortho-amino group offers the potential for bidentate chelation, involving one of the tetrazole nitrogens and the nitrogen of the amino group. This chelation would enhance the stability of the resulting metal complexes. The fluorine atom, being electron-withdrawing, would modulate the electron density on the aniline (B41778) ring and the amino group, thereby influencing the coordination strength and the properties of the resulting metal-organic frameworks. mdpi.com

Research on bifunctional tetrazole-carboxylate ligands has demonstrated their utility in constructing novel metal-organic frameworks with interesting topologies. nih.govresearchgate.netscielo.br By analogy, the amino and tetrazole groups in this compound could be similarly exploited to create multidimensional coordination polymers. rsc.orgresearchgate.netnih.gov

Transition metal complexes derived from tetrazole-containing ligands have shown promise in catalysis. For instance, cobalt(II) and nickel(II) complexes based on a ligand containing the 2-(1H-tetrazol-5-yl)phenyl moiety have been investigated for their catalytic activity in the oxidation of 2,6-di-tert-butylphenol, demonstrating high conversion and good selectivity. researchgate.netscielo.br These studies suggest that metal complexes of this compound could also serve as effective catalysts.

The catalytic performance of such complexes would be influenced by the choice of the metal center and the coordination environment imposed by the ligand. The electronic properties of the ligand, modified by the fluorine substituent, could fine-tune the redox potential of the metal center, potentially enhancing its catalytic efficiency in various organic transformations. Pyridyl ligands, another class of nitrogen-containing heterocycles, have been used to create metal complexes with applications in catalysis and medicine, further highlighting the potential of such systems. icm.edu.pl

Table 8.1: Potential Catalytic Applications of Metal Complexes

| Metal Ion | Potential Ligand | Potential Catalytic Reaction | Rationale / Supporting Evidence |

| Co(II), Ni(II) | This compound | Oxidation Reactions | Analogous complexes with 2-(1H-tetrazol-5-yl)phenyl derivatives show high catalytic activity in phenol (B47542) oxidation. researchgate.netscielo.br |

| Cu(II) | This compound | Radical Scavenging, Oxidation | Copper complexes with tetrazole-indole ligands exhibit radical scavenging properties. nih.gov |

| Pd(II), Pt(II) | This compound | Cross-Coupling Reactions | Tetrazole-containing ligands are explored in various catalytic systems; palladium is a common catalyst for cross-coupling. |

Exploration in Materials Science

The high nitrogen content and endothermic heat of formation characteristic of tetrazoles make them valuable components in the field of energetic materials. nih.gov Compounds incorporating tetrazole rings often exhibit a combination of high energy density and good thermal stability. researchgate.netrsc.orgrsc.org

The introduction of a fluorine atom into an energetic material's structure can be an effective strategy for improving stability and reducing sensitivity to mechanical stimuli like impact and friction. researchgate.net Furthermore, the amino group can participate in extensive hydrogen bonding networks, which also contributes to the stability of the resulting material. rsc.org Therefore, this compound could serve as a precursor for novel, insensitive high-energy-density materials. For example, a trifluoromethyl-containing tetrazole derivative has been synthesized and shown to have high thermal stability and low sensitivity. energetic-materials.org.cn

Another avenue in materials science is the development of functional polymers. Aniline and its derivatives are well-known monomers for the synthesis of polyaniline, a conducting polymer with diverse applications. nih.govnih.govresearchgate.net The polymerization of fluoro-substituted anilines has been studied, and the resulting polymers show modified electronic and thermal properties compared to unsubstituted polyaniline. researchgate.net Given its structure, this compound could potentially be polymerized to form a novel polyaniline derivative. The pendant tetrazole group could offer sites for metal coordination or further functionalization, leading to materials with applications in sensors, catalysis, or ion exchange.

Green Chemistry Approaches in Synthesis of Tetrazole Derivatives

The synthesis of tetrazoles traditionally involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. researchgate.net Modern synthetic chemistry emphasizes the use of environmentally benign methods. Recent advancements in the synthesis of tetrazole derivatives have focused on green chemistry principles, such as the use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts. researchgate.net

Nanomaterial-based catalysts have emerged as highly efficient and recyclable systems for tetrazole synthesis. nih.govrsc.org Catalysts such as copper, palladium, or nickel supported on boehmite nanoparticles or magnetic nanoparticles have been shown to facilitate the reaction under milder conditions with shorter reaction times and high yields. nih.gov These green catalytic systems are applicable to a wide range of nitriles and could likely be adapted for the synthesis of 2-amino-3-fluorobenzonitrile, the direct precursor to this compound.

Multicomponent reactions (MCRs) represent another green synthetic strategy, offering high atom economy and procedural simplicity. beilstein-journals.org The Passerini-tetrazole and Ugi-tetrazole reactions are examples of MCRs that allow for the rapid assembly of complex tetrazole-containing molecules from simple starting materials. beilstein-journals.org Developing an MCR-based route to this compound or its derivatives would be a significant step forward in its sustainable production.

Table 8.2: Comparison of Synthetic Methods for Tetrazoles

| Method | Key Features | Advantages | Applicability to Target Compound |

| Traditional Cycloaddition | Uses nitriles and sodium azide with catalysts like zinc salts. | Well-established, broad scope. | Highly applicable for the final tetrazole ring formation step. |

| Nanocatalysis | Employs catalysts like Fe3O4@SiO2 or Pd-Arg@boehmite. nih.gov | High efficiency, catalyst reusability, milder conditions. | Potentially a greener alternative for the cycloaddition step. |

| Multicomponent Reactions | One-pot synthesis involving multiple starting materials (e.g., Ugi, Passerini). beilstein-journals.org | High atom economy, complexity generation, operational simplicity. | Could enable novel and efficient routes to related, more complex derivatives. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields. | Can be combined with other methods to improve efficiency. researchgate.net |

Future Perspectives in Academic Research on this compound

Future academic research on this compound is poised to explore its fundamental chemistry and unlock its potential in various fields. Key areas of focus will likely include the development of novel synthetic pathways and a thorough investigation of its coordination chemistry and material properties.

While the cycloaddition of an azide to the corresponding nitrile is a standard method, emerging methodologies could provide more efficient or novel routes to this compound and its derivatives. One promising area is the development of one-pot procedures that combine the formation of the precursor nitrile with the subsequent cycloaddition. For instance, methods for synthesizing tetrazolyl-indoles from 2H-azirines and arynes have been developed, showcasing innovative approaches to complex heterocyclic systems. nih.gov

The direct C-H functionalization of aniline or tetrazole precursors could also offer a more atom-economical route, avoiding the need for pre-functionalized starting materials. Furthermore, flow chemistry techniques could be applied to the synthesis, potentially offering better control over reaction conditions, improved safety (especially when using azides), and easier scalability compared to batch processes. The exploration of photoredox catalysis could also open new pathways for the synthesis and functionalization of this class of compounds.

Novel Biological Target Identification

The exploration of novel biological targets for compounds like this compound is a key area of contemporary pharmaceutical research. While specific studies on this particular molecule are not extensively documented in publicly available literature, the broader class of tetrazole-containing aromatic compounds has shown significant potential in interacting with a variety of biological targets. The unique physicochemical properties of the tetrazole ring, often acting as a bioisostere for a carboxylic acid group, make it a valuable moiety in the design of new therapeutic agents. ontosight.ai

Research into analogous structures suggests that compounds containing both aniline and tetrazole functionalities could be investigated for their activity against a range of enzymes and receptors. For instance, derivatives of tetrazole have been explored for their potential as angiotensin II receptor antagonists, which are crucial in managing hypertension. nih.gov Furthermore, other tetrazole derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial properties. mdpi.com These studies provide a foundation for identifying potential new targets for this compound.

Future research could focus on screening this compound against panels of kinases, proteases, or G-protein coupled receptors (GPCRs) to uncover novel interactions. The introduction of a fluorine atom on the aniline ring can significantly alter the compound's electronic properties and metabolic stability, potentially leading to unique biological activities not observed in non-fluorinated analogues. High-throughput screening (HTS) campaigns, followed by more focused biological assays, would be a viable strategy to identify and validate new targets.

Advanced Computational Modeling Approaches

In the absence of extensive empirical data, advanced computational modeling offers a powerful tool to predict the biological activities and potential targets of this compound. These in silico methods can guide future experimental research and provide insights into the molecule's structure-activity relationships (SAR).

Pharmacophore Modeling and Virtual Screening:

One of the primary computational approaches is the development of pharmacophore models. Based on the structures of known active compounds targeting a specific biological receptor, a pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. For instance, a pharmacophore model for a particular enzyme inhibitor might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. The structure of this compound could then be screened against a library of pharmacophore models to identify potential biological targets. Research on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has successfully utilized pharmacophore modeling to identify key features for antimicrobial action, including acceptors in the tetrazole ring and donor groups. mdpi.com

Molecular Docking:

Molecular docking simulations can predict the preferred orientation of this compound when bound to a specific protein target. This technique allows for the estimation of binding affinity and the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site of the protein. For example, docking studies have been employed to understand the binding of tetrazole-containing compounds to the active sites of enzymes like urease. nih.gov Such studies could be hypothetically applied to this compound to explore its potential as an inhibitor for various enzymes.

Quantum Mechanics/Molecular Mechanics (QM/MM):

For a more detailed understanding of interactions at the quantum level, hybrid QM/MM methods can be employed. These approaches treat the ligand and the immediate active site residues with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which can be crucial for understanding binding and catalysis.

The application of these advanced computational models can significantly accelerate the discovery of novel biological applications for this compound, providing a rational basis for its prioritization in drug discovery pipelines and guiding the synthesis of more potent and selective analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-2-(1H-tetrazol-5-yl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or sequential functionalization. For example, tetrazole rings are often introduced using azide-nitrile cycloaddition (e.g., with NaN₃ and NH₄Cl in DMF at 80–100°C). Fluorination at the 3-position may involve electrophilic substitution or directed ortho-metalation strategies. Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid tetrazole ring decomposition, and purification via flash chromatography (e.g., 5% MeOH/DCM, Rf = 0.25) . Yield optimization (e.g., 70–97%) requires stoichiometric balancing of nitrile and azide precursors .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tetrazole proton (H-tetrazole) typically appears as a singlet at δ ~8.5–9.5 ppm, while aromatic protons show splitting patterns dependent on fluorine coupling (e.g., 3-fluoro substituent causes deshielding and J-coupling ~8–12 Hz). ¹³C NMR confirms the tetrazole C-5 (δ ~150–155 ppm) and fluorinated aromatic carbons (δ ~115–125 ppm) .

- HRMS : Use ESI-TOF for accurate mass determination. Expected [M+H]⁺ for C₇H₆FN₅ is 180.0684; deviations >2 ppm suggest impurities or incorrect functionalization .

Advanced Research Questions

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors or anticoagulants?

- Methodological Answer : The tetrazole moiety enhances metabolic stability and mimics carboxylic acid bioisosteres. For example, it can be coupled with aryl halides via Buchwald-Hartwig amination to create kinase-binding scaffolds. In anticoagulant research, derivatives like N-(4-(1H-tetrazol-5-yl)phenyl)propanamide have shown Factor XI inhibition (IC₅₀ < 1 µM). Biological activity assays require SPR (surface plasmon resonance) for binding affinity measurements and thrombin generation assays for functional validation .

Q. What crystallographic strategies resolve ambiguities in the solid-state structure of this compound derivatives?

- Methodological Answer : Use SHELXL for small-molecule refinement. Key steps:

- Collect high-resolution (<1.0 Å) X-ray data to resolve fluorine positional disorder.

- Apply TWIN commands for twinned crystals (common in tetrazole derivatives due to planar symmetry).

- Validate H-bonding networks (e.g., N–H···N tetrazole interactions) using OLEX2 visualization .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) across studies for this compound?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or pH-dependent protonation:

- Solvent : Compare CDCl₃ vs. DMSO-d₆; DMSO deshields tetrazole protons by ~0.3 ppm .

- Tautomerism : 1H- vs. 2H-tetrazole tautomers yield distinct splitting patterns. Use variable-temperature NMR to identify equilibrium shifts .

- pH : Tetrazole pKa ~4–5; acidic conditions protonate the ring, altering coupling constants .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–128 µg/mL) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrate; IC₅₀ calculated via nonlinear regression .

- Cytotoxicity : MTT assay on HEK-293 cells; validate selectivity using primary cell lines .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The fluorine atom’s σ-hole enhances electrophilicity at the 2-position.

- Simulate transition states for amination reactions; compare activation energies of meta vs. para substituents .

Safety & Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.